molecular formula C8H2Br2S3 B1312789 4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 67061-69-2

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1312789
CAS No.: 67061-69-2
M. Wt: 354.1 g/mol
InChI Key: UTKPZZGBROTDKR-UHFFFAOYSA-N
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Description

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT). It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of DTTs .


Synthesis Analysis

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux gives 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is C8H2Br2S3 . The structure is planar and conjugated, which contributes to its unique electronic properties .


Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Physical and Chemical Properties Analysis

The molecular weight of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is 354.1 g/mol . It is a solid with a melting point of 165-169 °C .

Scientific Research Applications

Solar Cell Technology

One of the notable applications of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is in the field of solar cell technology. Kwon et al. (2011) developed a synthesis process for this compound and used it to create a donor-acceptor dye for dye-sensitized solar cells (DSCs). The incorporation of this compound in a DSC demonstrated an energy conversion efficiency of 7.3% with promising photovoltaic performance metrics (Kwon et al., 2011).

Electronic Properties and Materials Science

Sánchez-Carrera et al. (2010) explored the electronic properties of a closely related compound, 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, using a combination of experimental and theoretical approaches. Their research provides insight into the electronic structure of these compounds, which is crucial for applications in materials science and electronics (Sánchez-Carrera et al., 2010).

Organic Electronics

In the realm of organic electronics, Yui et al. (1989) synthesized novel electron acceptors, including derivatives of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These compounds exhibited high electrical conductivities and formed molecular complexes with various electron donors, indicating their potential in the field of conductive materials (Yui et al., 1989).

Polymer and Electropolymerization Research

Hergué et al. (2011) conducted research on 3,6-dialkoxy derivatives of thieno[3,2-b]thiophenes, synthesizing compounds through various pathways for use in electropolymerization. This research highlights the versatility of thienothiophene derivatives, including 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene, in polymer chemistry and potential applications in electronic devices (Hergué et al., 2011).

Organic Semiconductors and Thin-Film Transistors

Choi et al. (2021) synthesizedsolution-processable dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives, demonstrating their use as small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds showed good thermal stability and high charge carrier mobility, underscoring the potential of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in the development of high-performance OFETs (Choi et al., 2021).

Electrochromic Applications

Research by Neo et al. (2013) focused on the synthesis of conjugated polymers using 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These polymers were used for electrochromic applications, demonstrating changes in color upon oxidation. The study highlights the potential use of such compounds in developing electrochromic devices, displays, and inks (Neo et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. Precautionary measures include avoiding contact with skin, eyes, and clothing, and using suitable protective equipment. If dust or aerosol is generated, a local exhaust should be used .

Biochemical Analysis

Biochemical Properties

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The planar and rigid structure of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene allows for intense electronic absorption and good hole mobility, which are crucial for its function in biochemical reactions. The sulfur-rich nature of the compound also contributes to its high stability and efficiency in charge injection in solid-state applications .

Cellular Effects

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components at the molecular level allows it to influence these processes significantly. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves its binding interactions with biomolecules. The compound’s planar and conjugated structure allows it to form stable interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The sulfur-rich nature of the compound also contributes to its ability to form strong binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene remains stable under various conditions, maintaining its biochemical properties over extended periods. Any degradation of the compound can lead to changes in its effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing adverse effects. At higher doses, 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can exhibit toxic effects, leading to cellular damage and other adverse outcomes. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity .

Metabolic Pathways

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The sulfur-rich nature of the compound also plays a role in its involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are crucial for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and overall effectiveness in modulating cellular processes .

Subcellular Localization

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization allows 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene to interact with specific biomolecules, influencing its activity and overall function .

Properties

IUPAC Name

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPZZGBROTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464223
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67061-69-2
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene was prepared according to a procedure described in G. F. Pedulli, M. Tiecco, M. Guera, G. Martelli and P. Zanirato, J. C. S. Perkin II, 1978, 212. 2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene (0.5 g, 1.4 mmol), triethylamine (15 ml), and a catalytic amount of palladium bis(triphenylphosphine) dichloride and copper iodide were stirred under nitrogen in tetrahydrofuran. The solution was warmed to 60° C. and 4-pentylphenylacetylene (1.1 g, 6.4 mmol) dissolved in tetrahydrofuran (30 ml) was added dropwise over a period of 2 hours. The solution was heated under reflux overnight. The brown solution was poured in to dichloromethane, washed with water, the chlorinated phase was removed, dried over sodium sulphate and evaporated to dryness. The residue was purified by flash column chromatography using petroleum (80-100) followed by dichloromethane as eluant. Evaporation of the appropriate fractions yielded (1) as a bright yellow solid (320 mg). 1H NMR and 13C NMR showed expected signals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
Reactant of Route 4
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Customer
Q & A

Q1: What is the significance of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in materials science?

A1: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is a crucial building block for synthesizing organic semiconductor materials, particularly for applications in organic photovoltaics (OPVs). Its structure allows for further functionalization, enabling the tuning of optoelectronic properties for enhanced device performance.

Q2: How does the structure of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene lend itself to the development of new materials?

A2: The presence of two bromine atoms in the 2,6 positions of the dithieno[3,2-b:2',3'-d]thiophene (DTT) core plays a crucial role in its synthetic utility. These bromine atoms act as handles for various chemical transformations, enabling the attachment of diverse molecular units to the DTT core through reactions like Suzuki coupling []. This allows researchers to fine-tune the properties of the resulting materials by incorporating different electron-donating or electron-withdrawing groups.

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